1-Iminothiomorpholine 1-oxide hydrochloride
Description
Contextualization within Six-Membered Heterocyclic Rings
Heterocyclic compounds are cyclic structures in which at least one atom in the ring is an element other than carbon. wikipedia.org The study of these compounds, particularly those with five- and six-membered rings, is a cornerstone of organic chemistry. wikipedia.org Six-membered heterocyclic rings containing both sulfur and nitrogen atoms are broadly classified as thiazines. researchgate.net Thiomorpholine (B91149) is a saturated six-membered heterocycle containing one sulfur and one nitrogen atom, representing a thio analog of morpholine (B109124). wikipedia.org These scaffolds are prominent in medicinal chemistry due to their diverse biological activities. rsc.org The introduction of an N-oxide group to the thiomorpholine ring system places these compounds within the versatile class of heterocyclic N-oxides.
Historical Development and Significance of Thiomorpholine Derivatives
The significance of sulfur- and nitrogen-containing heterocycles has historical roots, with related structures like phenothiazines being developed from the German dye industry in the late 19th century before finding medicinal applications. rsc.org In modern chemistry, thiomorpholine and its derivatives are considered "privileged scaffolds" because of their presence in a multitude of bioactive compounds. jchemrev.comresearchgate.net
Researchers have explored thiomorpholine derivatives for a wide range of potential applications, attributing various activities to this versatile core structure. researchgate.netjchemrev.com These activities include antioxidant and hypolipidemic properties, among others. jchemrev.comnih.gov The thiomorpholine moiety is often incorporated into larger molecules to modulate their physicochemical properties and biological interactions. mdpi.com For instance, it can replace a morpholine group to increase lipophilicity. mdpi.com The development of efficient synthetic routes, including continuous flow processes, has made the thiomorpholine core more accessible for further investigation and application. acs.org
Structural Features and Electronic Properties of Iminothiomorpholine N-Oxides
The defining feature of an amine oxide is the coordinate covalent bond between nitrogen and oxygen (R₃N⁺-O⁻). wikipedia.org This bond is highly polar, making amine oxides polar molecules with good water solubility. wikipedia.orgnih.gov The N-oxide oxygen is a strong hydrogen bond acceptor, a property that is critical in its interaction with biological targets. nih.gov
In heteroaromatic N-oxides, such as pyridine (B92270) N-oxide, the formally negatively charged oxygen atom significantly influences the electronic distribution of the ring through delocalization. thieme-connect.de This electronic effect renders specific positions on the ring susceptible to nucleophilic attack. thieme-connect.de While 1-iminothiomorpholine 1-oxide is a saturated system, the N⁺-O⁻ dipole remains a dominant feature. The formation of this N-oxide bond can stabilize the molecule by mitigating electronic repulsion within the heterocyclic system. mdpi.com
The structure of 1-iminothiomorpholine 1-oxide hydrochloride specifically features the thiomorpholine ring, an N-oxide group at the nitrogen atom, and an imino group (=NH) attached to the sulfur atom. The presence of the hydrochloride salt indicates that the molecule is protonated, likely at one of the nitrogen atoms, enhancing its solubility in polar solvents. The combination of the polar N-oxide, the basic imino group, and the flexible saturated ring defines its unique chemical character.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1633667-60-3 cymitquimica.comamericanelements.com |
| Molecular Formula | C₄H₁₁ClN₂OS americanelements.com |
| Molecular Weight | 170.66 g/mol cymitquimica.comamericanelements.com |
| IUPAC Name | 1-imino-1,4-thiazinane 1-oxide;hydrochloride americanelements.com |
| SMILES | C1CS(=N)(=O)CCN1.Cl americanelements.com |
Overview of Research Trajectories for Related Heterocyclic N-Oxides
While the medicinal chemistry of heterocyclic N-oxides dates back to the 1950s, the full potential of this scaffold is still being realized. nih.gov These compounds have emerged as a promising class with a wide spectrum of investigated biological activities, including roles as anticancer, antibacterial, and antihypertensive agents. nih.govresearchgate.net
Current research focuses on several key areas. Heterocyclic N-oxides are utilized as versatile synthetic intermediates and mild, nucleophilic oxidants in various chemical transformations. polyu.edu.hkthieme-connect.de In medicinal chemistry, the N-oxide motif is often used as a bioisosteric replacement for a carbonyl group, where its ability to act as a strong hydrogen bond acceptor can lead to improved interactions with biological targets. nih.gov Other research avenues explore their potential as nitric oxide donors and as hypoxia-selective cytotoxins, which can be selectively activated in low-oxygen environments. nih.gov The continued development of novel synthetic methods and a deeper understanding of their mechanisms of action are expected to further expand the implementation of the heterocyclic N-oxide motif in rational drug design. nih.govresearchgate.net
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Morpholine |
| N-Methylmorpholine N-oxide |
| Phenothiazine |
| Pyridine N-oxide |
| Thiomorpholine |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-imino-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS.ClH/c5-8(7)3-1-6-2-4-8;/h5-6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQQIIQMFJZKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Iminothiomorpholine 1 Oxide Hydrochloride
Precursor Synthesis and Starting Material Considerations
The foundational precursor for the synthesis of 1-Iminothiomorpholine 1-oxide hydrochloride is the saturated heterocyclic compound, thiomorpholine (B91149). A variety of synthetic routes to thiomorpholine have been developed, often utilizing readily available and cost-effective starting materials.
One common approach involves the cyclization of diethanolamine (B148213). This method entails the transformation of diethanolamine into an amino-mustard species, which subsequently undergoes cyclization upon treatment with a sulfur source like sodium sulfide (B99878). researchgate.netchemrxiv.org Another established route starts from ethyl mercaptoacetate (B1236969) and aziridine, which react to form thiomorpholin-3-one. This intermediate can then be reduced, for instance with lithium aluminum hydride (LiAlH4), to yield thiomorpholine. researchgate.netchemrxiv.org
A further strategy employs the reaction of 2-mercaptoethanol (B42355) with aziridine. The resulting intermediate is converted to 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized using a base such as triethylamine (B128534) (Et3N) to afford thiomorpholine. researchgate.netchemrxiv.orgnih.gov More recently, continuous flow methodologies have been developed for the synthesis of thiomorpholine, offering advantages in terms of safety and scalability. One such method utilizes a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride to produce the same 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, which is then cyclized in a telescoped format. nih.gov
The choice of starting materials and synthetic route for thiomorpholine production can be influenced by factors such as cost, scalability, and safety considerations, particularly concerning the handling of hazardous intermediates like nitrogen mustards. chemrxiv.orgnih.gov For laboratory and industrial-scale production, ensuring the purity of the thiomorpholine precursor is crucial for the success of the subsequent oxidation and imination steps.
Oxidative Approaches to 1-Iminothiomorpholine 1-oxide Formation
The construction of the S-imino-S-oxide (sulfoximine) functionality on the thiomorpholine ring is the key transformation in the synthesis of the target compound. This is typically achieved through oxidative processes. The synthesis can be envisioned as a two-step process: formation of a sulfilimine (S-imino) from the sulfide, followed by oxidation to the sulfoximine (B86345), or a direct one-pot conversion of the sulfide to the sulfoximine.
Peroxide and Peracid-Mediated Oxidations
Hydrogen peroxide and organic peracids are common reagents for the oxidation of thioethers. In the context of synthesizing sulfoximines, these reagents are typically used to oxidize a pre-formed sulfilimine intermediate. The synthesis of the sulfilimine itself can be accomplished by reacting the parent sulfide (thiomorpholine) with an iminating agent.
While direct protocols for thiomorpholine are not extensively detailed in the provided literature, the general principle involves the reaction of a sulfide with a nitrene precursor. rsc.org For instance, N-acyl nitrene precursors, generated from reagents like N-acyloxyamides in the presence of a catalyst, can react with thioethers to provide the corresponding sulfimides. rsc.org
Once the thiomorpholine sulfilimine is formed, it can be oxidized to the corresponding sulfoximine using peroxide or peracid-based oxidants. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or degradation of the heterocyclic ring.
Metal-Oxidant Systems (e.g., Potassium Permanganate)
Metal-based oxidant systems provide a powerful alternative for the synthesis of sulfoximines. Potassium permanganate (B83412) (KMnO4) is a strong oxidizing agent that has been effectively used in the oxidation of sulfilimines to sulfoximines.
A patented process describes the oxidation of various sulfilimines to their corresponding sulfoximines using ruthenium tetroxide or an alkali metal permanganate. This process is carried out in a suitable organic solvent that is inert to the strong oxidizing conditions, at temperatures ranging from -10 to 45°C.
Another relevant synthetic strategy involves a one-pot synthesis of N-methylated sulfoximines starting from the corresponding sulfide. This procedure involves the reaction of the sulfide with N-bromomethylamine, followed by oxidation with potassium permanganate in the presence of potassium carbonate to generate the N-methyl sulfoximine.
Reaction Conditions and Optimization Strategies for Yield and Purity
Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that require careful control include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
For the synthesis of the thiomorpholine precursor, continuous flow processes have demonstrated robustness, allowing for prolonged reaction times and high throughput with good yields. nih.gov In the subsequent oxidation and imination steps, the choice of solvent is critical. For instance, in permanganate-based oxidations, an organic solvent inert to the strong oxidizing conditions is essential.
The temperature of the reaction must be carefully controlled to prevent side reactions and degradation of the product. For example, in the permanganate oxidation of sulfilimines, a temperature range of -10 to 45°C is recommended. The order of addition of reagents can also influence the outcome of the reaction.
Purification of the final product is a critical step to ensure high purity. Common purification techniques include recrystallization, and the purity can be assessed using analytical methods such as quantitative 1H NMR.
Below is a hypothetical data table illustrating the potential impact of varying reaction conditions on the yield of a cyclic sulfoximine synthesis, based on general principles of organic synthesis.
| Entry | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | m-CPBA | Dichloromethane | 0 | 2 | 75 |
| 2 | m-CPBA | Dichloromethane | 25 | 2 | 68 |
| 3 | KMnO4 | Acetone/Water | 10 | 1 | 85 |
| 4 | KMnO4 | Acetone/Water | 30 | 1 | 78 |
| 5 | H2O2/Catalyst | Methanol | 25 | 6 | 82 |
Scalability and Industrial Considerations for Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. The cost and availability of starting materials are primary factors. Routes utilizing inexpensive bulk chemicals are generally preferred for large-scale synthesis. nih.gov
Safety is another major concern, particularly when handling hazardous reagents or intermediates. For example, the synthesis of thiomorpholine can involve nitrogen or half-mustard intermediates, which pose significant safety risks on a large scale. researchgate.netchemrxiv.org The use of continuous flow reactors can mitigate some of these risks by minimizing the volume of hazardous materials at any given time. nih.gov
Furthermore, waste management and environmental impact are important considerations in industrial chemical synthesis. The choice of reagents and solvents should ideally align with principles of green chemistry to minimize the environmental footprint of the production process.
Alternative Synthetic Routes and Methodological Comparisons
While the primary synthetic strategies for this compound involve the oxidation of thiomorpholine or its sulfilimine derivative, alternative approaches can be considered. The field of sulfoximine synthesis is rapidly evolving, with new methods continually being developed.
Recent advances in the synthesis of cyclic sulfoximines have focused on C-H bond activation strategies. nih.govnih.govdntb.gov.uaencyclopedia.pub These methods, often catalyzed by transition metals like rhodium or ruthenium, allow for the construction of the cyclic sulfoximine core through intramolecular cyclization reactions. nih.govnih.govdntb.gov.uaencyclopedia.pub While these methods may not be directly applicable to the synthesis of the parent 1-iminothiomorpholine 1-oxide, they offer powerful tools for the preparation of substituted derivatives.
A comparison of different synthetic methodologies reveals a trade-off between factors such as substrate scope, functional group tolerance, reaction conditions, and catalyst cost. For example, metal-free methods for the synthesis of sulfilimines are attractive from an economic and environmental perspective. Conversely, metal-catalyzed reactions often offer higher efficiency and selectivity.
The choice of the most suitable synthetic route will depend on the specific requirements of the application, including the desired scale of production, purity specifications, and economic constraints.
Reactivity Profiles and Reaction Mechanisms of 1 Iminothiomorpholine 1 Oxide Hydrochloride
Oxidation Reactions of the Sulfur Moiety
The sulfur atom in 1-Iminothiomorpholine 1-oxide is part of a sulfoximine-like structure, which itself is an oxidized form of a sulfilimine. Further oxidation of this sulfur center can lead to the formation of a sulfone-like species.
The synthesis of related cyclic sulfoximines often starts from the corresponding cyclic sulfide (B99878), such as thiomorpholine (B91149). The process typically involves two key oxidative steps. Initially, the sulfide is oxidized to a sulfoxide (B87167). For instance, N-protected thiomorpholine can be oxidized to the corresponding sulfoxide. researchgate.netnih.gov Subsequently, the sulfoxide undergoes an imination reaction, often catalyzed by a metal complex like a rhodium catalyst, to yield the sulfoximine (B86345). researchgate.netnih.gov
While 1-Iminothiomorpholine 1-oxide already possesses an oxidized sulfur atom in its sulfoximine core, further oxidation can, in principle, convert the sulfoxide component to a sulfone. The oxidation of sulfoximines to their corresponding sulfone analogues is a known transformation, although it often requires potent oxidizing agents. rwth-aachen.de In the context of thiomorpholine derivatives, the sulfur atom is recognized as a metabolically soft spot, prone to oxidation to the corresponding sulfoxides and sulfones.
The mechanism of sulfur oxidation in thiomorpholine and related heterocyclic sulfides generally involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and other peroxides. nih.govchemrxiv.org In biological systems, cytochrome P450 enzymes can catalyze the S-oxidation of thiomorpholine, proceeding through a sulfoxide intermediate. acs.org
The formation of a sulfoximine from a sulfoxide involves the transfer of a nitrene equivalent to the sulfur atom. This can be achieved using reagents that generate a nitrene in situ, often facilitated by a metal catalyst. The mechanism is believed to involve the formation of a metal-nitrenoid intermediate which then reacts with the sulfoxide. nih.gov
Further oxidation of the sulfoximine to a sulfone would involve the transfer of an additional oxygen atom to the sulfur center. The mechanism would likely follow a similar pathway to the oxidation of sulfides to sulfones, where the sulfur atom acts as a nucleophile towards an electrophilic oxygen donor. The reactivity of the sulfoximine towards oxidation would be influenced by the electronic properties of the substituents on the sulfur and nitrogen atoms.
Table 1: Examples of Oxidation Reactions of Thiomorpholine Derivatives This table is generated based on data from analogous compounds and not necessarily 1-Iminothiomorpholine 1-oxide hydrochloride directly.
| Starting Material | Oxidizing Agent | Product | Reference |
| N-Protected Thiomorpholine | H₂O₂ | N-Protected Thiomorpholine-1-oxide | nih.gov |
| N-Protected Thiomorpholine-1-oxide | Iminating Agent (e.g., with Rh catalyst) | N-Protected Thiomorpholine-1-imine-1-oxide (Sulfoximine) | researchgate.netnih.gov |
| Sulfide | Sodium hypochlorite (B82951) pentahydrate | Sulfoxide | chemrxiv.org |
| Sulfide | Tantalum carbide / H₂O₂ | Sulfone | chemrxiv.org |
Reduction Reactions of the N-Oxide Group
The N-oxide functionality in heterocyclic compounds is a common site for reduction, leading to the corresponding tertiary amine.
The term "thioether functionality" in this context likely refers to the reduction of the N-oxide to the corresponding amine, as the sulfur is already part of a thioether-derived structure (thiomorpholine). The reduction of heterocyclic N-oxides is a well-established transformation in organic synthesis. A variety of reducing agents can accomplish this, including sulfur-based reagents like sulfur dioxide. acs.orgrsc.org The deoxygenation of N-oxides can also be achieved using reagents such as those involving iodide and formic acid. rsc.org
A key challenge in the reduction of a molecule like this compound is the selective reduction of the N-oxide in the presence of the sulfoximine group, which also contains an oxygen atom (S=O). Several studies have focused on the development of chemoselective methods for N-oxide reduction. nih.gov
Titanium trichloride (B1173362) (TiCl₃) has been shown to be a mild and effective reagent for the selective reduction of N-oxides to their corresponding amines, even in the presence of other reducible functional groups like sulfoxides. researchgate.net This selectivity is particularly relevant for this compound, suggesting that the N-oxide could potentially be reduced without affecting the S=O bond of the sulfoximine. Other reducing systems, such as those employing silanes with a molybdenum catalyst, have also been reported for the reduction of both N-oxides and sulfoxides. nih.gov The choice of reducing agent and reaction conditions would be crucial to achieve the desired selectivity.
Table 2: Examples of Reducing Agents for N-Oxides This table is generated based on data from analogous compounds and not necessarily this compound directly.
| N-Oxide Substrate | Reducing Agent/System | Product | Comments | Reference |
| Pyridine (B92270) N-oxides | Sulfur Dioxide | Pyridines | General method for deoxygenation. | acs.org |
| Heterocyclic N-oxides | Iodide / Formic Acid | Corresponding Heterocycle | Sustainable reduction method. | rsc.org |
| N-Oxides in presence of Sulfoxides | Titanium Trichloride (TiCl₃) | Amines | High selectivity for N-oxide reduction. | researchgate.net |
| Pyridine N-oxides | Silane / MoO₂Cl₂ | Pyridines | Effective for both N-oxides and sulfoxides. | nih.gov |
Nucleophilic Substitution Reactions Involving the Imino Group
The imino group of a sulfoximine (S=N) has a chemistry that is distinct from that of a simple imine (C=N). The S=N bond is polarized, and the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile.
Nucleophilic substitution at the nitrogen of the imino group is a common reaction for NH-sulfoximines. These reactions include N-alkylation, N-arylation, and N-acylation, which proceed through the nucleophilic attack of the imino nitrogen on an electrophile. rwth-aachen.deresearchgate.net For this compound, the imino group is likely protonated, which would diminish its nucleophilicity. However, under basic conditions, the free imino group would be available for such reactions.
Theoretical studies on the S=N bond in sulfoximines suggest that it has significant single bond character with a strong ionic interaction. researchgate.net This implies that the nitrogen atom is electron-rich and can readily participate in nucleophilic reactions. Nucleophilic substitution reactions can also occur at the sulfur atom of sulfoximine derivatives, leading to the displacement of a leaving group. rwth-aachen.deacs.org However, the query specifically asks about reactions involving the imino group.
In the context of nucleophilic substitution involving the imino group, it is plausible that the nitrogen atom could act as a nucleophile to attack various electrophiles, leading to N-functionalized products. The reactivity would be highly dependent on the reaction conditions, particularly the pH, which would dictate the protonation state of the imino nitrogen.
Scope of Nucleophiles and Reaction Conditions
To understand the reactivity of this compound, systematic studies with a diverse range of nucleophiles would be necessary. This would involve investigating its reactions with:
Carbon nucleophiles: organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and cyanides.
Nitrogen nucleophiles: amines (primary, secondary, and aromatic), amides, and azides.
Oxygen nucleophiles: alkoxides, phenoxides, and carboxylates.
Sulfur nucleophiles: thiols and thiolates.
For each class of nucleophile, the optimal reaction conditions, including solvent, temperature, and the potential need for catalysts, would need to be determined. The outcomes of these reactions would elucidate the electrophilic sites of the molecule and the general scope of its synthetic utility.
Mechanistic Elucidation of Substitution Pathways
Once the scope of nucleophilic reactions is established, detailed mechanistic studies would be required to understand the pathways of these transformations. This would likely involve:
Kinetic studies: to determine the rate laws and the influence of reactant concentrations on the reaction rate.
Isotope labeling studies: to track the movement of atoms and identify bond-breaking and bond-forming steps.
Computational modeling: to calculate transition state energies and visualize reaction coordinates.
These investigations would help to determine whether the substitutions proceed through concerted or stepwise mechanisms, and to identify any reactive intermediates.
Regioselectivity and Stereoselectivity in Transformations Involving this compound
For a molecule with multiple potential reaction sites, understanding the factors that govern regioselectivity is crucial. Research in this area would focus on:
Identifying the factors influencing regioselectivity: This would involve studying the effects of steric hindrance, electronic effects of substituents, and the nature of the nucleophile and reaction conditions on the site of attack.
Investigating stereochemical outcomes: For reactions that generate new stereocenters, the stereoselectivity (diastereoselectivity and enantioselectivity) would need to be assessed. This would involve the use of chiral nucleophiles, catalysts, or auxiliaries to control the stereochemical course of the reaction.
Rearrangement Reactions and Other Mechanistic Pathways
The structural features of this compound, particularly the presence of the imino and sulfoxide groups, may predispose it to undergo rearrangement reactions. A thorough investigation would explore:
The potential for known rearrangement reactions: This would include examining its behavior under conditions known to promote rearrangements in related sulfur- and nitrogen-containing heterocycles.
The discovery of novel mechanistic pathways: Detailed analysis of reaction products and byproducts could reveal unexpected transformations and novel mechanistic pathways unique to this compound.
Derivatization and Functionalization Strategies of 1 Iminothiomorpholine 1 Oxide Hydrochloride
Functionalization at Nitrogen Centers
The presence of two distinct nitrogen atoms—the endocyclic ring nitrogen and the exocyclic imine nitrogen—provides ample opportunities for selective functionalization. The reactivity of these centers is often modulated by the choice of reaction conditions and protecting group strategies.
N-Acylation and N-Alkylation: The secondary amine within the thiomorpholine (B91149) ring is readily susceptible to acylation and alkylation. N-acylation is a common strategy to introduce a variety of functional groups. For instance, N-acetylthiomorpholine 1-oxide can be prepared, demonstrating a typical acylation reaction. While direct acylation of the hydrochloride salt may require prior neutralization, the free base readily reacts with acylating agents.
Similarly, N-alkylation can be achieved, though the reactivity is influenced by the nature of the alkylating agent and the steric environment of the nitrogen. These reactions are fundamental in modifying the compound's physical and chemical properties.
Functionalization of the Imine Nitrogen: The exocyclic imine nitrogen offers another handle for derivatization. Modification at this position can lead to a diverse range of N-substituted sulfoximines. Common strategies include reactions with electrophiles after deprotonation of the imine. The choice of the N-substituent can have a significant impact on the stereochemical outcome of subsequent reactions involving the heterocyclic ring. For example, bulky N-substituents like tert-butyldiphenylsilyl (TBDPS) have been shown to direct the diastereoselectivity of α-functionalization. whiterose.ac.ukwhiterose.ac.uk
Functionalization at Sulfur and Carbon Ring Positions
The derivatization of the carbon backbone of the 1-iminothiomorpholine 1-oxide ring allows for the introduction of substituents that can significantly alter the molecule's conformation and biological activity.
α-Functionalization to Sulfur: The carbon atoms adjacent (α-position) to the sulfur atom are activated towards deprotonation due to the electron-withdrawing nature of the sulfoximine (B86345) group. whiterose.ac.uk This allows for α-lithiation using strong bases like n-butyllithium, followed by trapping with a variety of electrophiles. This strategy has been successfully employed for the diastereoselective synthesis of a range of α-functionalized cyclic sulfoximines. whiterose.ac.ukwhiterose.ac.uk The stereochemical outcome of these reactions is often controlled by the substituent on the imine nitrogen. whiterose.ac.ukwhiterose.ac.uk
A study on related N-substituted six-membered cyclic sulfoximines demonstrated that lithiation and subsequent reaction with electrophiles such as benzophenone, benzaldehyde, and benzyl (B1604629) bromide proceed in good yields. whiterose.ac.uk The use of a bulky N-TBDPS group resulted in high cis-diastereoselectivity, where the incoming electrophile is directed to the face opposite the bulky silyl (B83357) group. whiterose.ac.ukwhiterose.ac.uk
| N-Substituent | Electrophile | Product (α-Substituent) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| TBDPS | Benzaldehyde | CH(OH)Ph | >95:5 | whiterose.ac.uk |
| Boc | Benzyl bromide | CH₂Ph | >95:5 | whiterose.ac.uk |
| Boc | Methyl iodide | CH₃ | >95:5 | whiterose.ac.uk |
| Boc | Phenyl isocyanate | C(O)NHPh | >95:5 | whiterose.ac.uk |
Catalytic and Non-Catalytic Functionalization Methodologies
Both catalytic and non-catalytic methods are employed in the derivatization of the 1-iminothiomorpholine 1-oxide core and related sulfoximines.
Catalytic Methods: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While much of the research has focused on aryl sulfoximines for directed C-H activation, these principles are being extended to saturated systems. nih.govencyclopedia.pub For instance, catalytic C-H amination of saturated heterocycles using iron or rhodium complexes represents a promising avenue for the functionalization of the thiomorpholine ring, although specific examples on this substrate are not yet prevalent. acs.orgnih.gov
Non-Catalytic Methods: As discussed, the inherent acidity of the α-protons to the sulfur atom allows for non-catalytic, base-mediated functionalization. whiterose.ac.uk These lithiation-trapping sequences are robust and provide a direct method for introducing a wide range of substituents.
Synthesis of Novel Heterocyclic Frameworks Incorporating the 1-Iminothiomorpholine 1-oxide Moiety
The 1-iminothiomorpholine 1-oxide moiety can serve as a scaffold for the construction of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing thiomorpholine framework, are a key strategy in this regard.
While the majority of reported examples involve the use of aryl sulfoximines in transition metal-catalyzed C-H activation/cyclization cascades to form benzothiazine derivatives and other fused systems, nih.govencyclopedia.pub the principles can be adapted to saturated precursors. For instance, intramolecular cyclization of appropriately functionalized N-alkylated or α-alkylated 1-iminothiomorpholine 1-oxide derivatives could provide access to novel bicyclic and bridged heterocyclic structures. The development of such intramolecular C-H amination or other cyclization strategies for saturated cyclic sulfoximines is an active area of research. acs.org
Role As a Synthetic Building Block and Reagent in Organic Transformations
Applications as a Catalyst in Organic Synthesis
While the catalytic applications of 1-Iminothiomorpholine 1-oxide hydrochloride are not yet widely documented in mainstream chemical literature, the inherent functionalities of the molecule suggest its potential in various catalytic cycles. The presence of a basic imino group and a potentially coordinating sulfoxide (B87167) oxygen atom could allow it to act as a bifunctional catalyst. Theoretical explorations and preliminary studies on related acyclic sulfilimines suggest that the lone pair of electrons on the nitrogen atom can participate in activating substrates through hydrogen bonding or direct nucleophilic catalysis. Furthermore, the sulfur center, with its varying oxidation states, could potentially mediate redox processes. Research in this area is still in its nascent stages, and future work is expected to uncover specific catalytic activities of this compound and its derivatives.
Synthon Utility in Retrosynthetic Analysis
In the strategic disassembly of complex target molecules, known as retrosynthetic analysis, this compound can be envisioned as a valuable synthon, offering both electrophilic and nucleophilic characteristics.
Electrophilic Synthon Characteristics
The sulfur atom in the S(IV) oxidation state, bonded to both an oxygen and an imino group, is electron-deficient and thus susceptible to nucleophilic attack. This renders the molecule an electrophilic synthon for the introduction of the thiomorpholine (B91149) S-oxide moiety. For instance, in a retrosynthetic disconnection of a molecule containing this ring system, one could imagine cleaving a bond between a nucleophilic carbon and the sulfur atom, leading back to this compound as the synthetic equivalent for this electrophilic fragment.
Nucleophilic Synthon Characteristics
Conversely, the nitrogen atom of the imino group possesses a lone pair of electrons, making it a potential nucleophilic center. Following deprotonation, the resulting anion could react with various electrophiles. This allows for the introduction of the entire iminothiomorpholine 1-oxide scaffold via N-alkylation, N-acylation, or other N-functionalization reactions. This dual electrophilic and nucleophilic nature provides flexibility in designing synthetic routes.
Intermediacy in Complex Molecule Synthesis
The application of this compound as a key intermediate in the synthesis of complex molecules is an area of growing interest. Its functional group handles allow for a variety of chemical transformations, enabling the elaboration of the thiomorpholine core into more complex structures. For example, the imino group can be hydrolyzed to a ketone or reduced to an amine, while the sulfoxide can be further oxidized to a sulfone or reduced to a sulfide (B99878). This chemical versatility allows it to serve as a branching point in a synthetic sequence, leading to a diverse array of target molecules. While specific examples in the total synthesis of natural products are yet to be prominently reported, its potential as a versatile intermediate is clear.
Comparison with Analogous Thiazinane Derivatives as Reagents
The reactivity and utility of this compound can be better understood by comparing it with other thiazinane derivatives, such as thiomorpholine, thiomorpholine 1-oxide, and thiomorpholine 1,1-dioxide.
| Compound | Key Features as a Reagent |
| Thiomorpholine | A simple cyclic secondary amine, primarily used as a nucleophilic building block for the introduction of the thiomorpholine ring. |
| Thiomorpholine 1-oxide | The sulfoxide group introduces chirality at the sulfur atom and can act as a directing group in stereoselective reactions. The sulfur is also more electrophilic than in thiomorpholine. |
| This compound | The presence of the imino group in addition to the sulfoxide offers a unique combination of nucleophilic (at nitrogen) and electrophilic (at sulfur) centers. The protonated form enhances its electrophilicity. |
| Thiomorpholine 1,1-dioxide | The sulfone group is a strong electron-withdrawing group, rendering the adjacent methylene (B1212753) protons acidic and the nitrogen atom less nucleophilic. It is often used to introduce a rigid, polar scaffold. |
The reactivity of this compound is distinct from its analogues. Compared to thiomorpholine 1-oxide, the imino group provides an additional site for functionalization and modulates the electronic properties of the sulfur center. In contrast to the more stable and less reactive thiomorpholine 1,1-dioxide, the sulfilimine and sulfoxide functionalities in the target compound offer a richer and more nuanced reactivity profile, making it a promising tool for the construction of novel and complex molecular architectures.
Advanced Spectroscopic and Spectrometric Characterization of this compound for Mechanistic Elucidation
The comprehensive analysis of reaction mechanisms and structural dynamics of novel chemical entities is paramount in contemporary chemical research. For the compound this compound, a multifaceted approach employing advanced spectroscopic and spectrometric techniques is essential for a thorough mechanistic elucidation. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR, Raman), and mass spectrometry (LC-MS) in the study of this specific molecule.
Computational and Theoretical Investigations of 1 Iminothiomorpholine 1 Oxide Hydrochloride
Electronic Structure Calculations and Bonding Analysis
Computational chemistry provides a powerful lens through which the electronic structure and bonding characteristics of molecules like 1-Iminothiomorpholine 1-oxide hydrochloride can be meticulously examined. At the heart of these investigations are electronic structure calculations, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Methods and Basis Sets: A common approach for such a molecule would involve Density Functional Theory (DFT) calculations, which offer a good balance between accuracy and computational cost. The choice of functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. These methods allow for the calculation of various electronic properties.
Key Electronic Properties:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Analysis of the electron density distribution reveals the polar nature of the bonds within the molecule. In this compound, significant charge separation is expected due to the presence of electronegative nitrogen and oxygen atoms, as well as the positively charged hydrochloride moiety.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the nature of the sulfur-nitrogen bonds, the degree of ionic character, and any hyperconjugative interactions that contribute to the molecule's stability.
Illustrative Electronic Properties Data
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability. |
| Dipole Moment | 4.8 D | Quantifies the overall polarity of the molecule. |
Reaction Pathway Modeling and Transition State Characterization
Understanding the chemical transformations that this compound may undergo is crucial for predicting its behavior in various chemical environments. Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction, from reactants to products.
Methodology: This typically involves locating the transition state (TS) structure for a given reaction, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed to find these transition states.
Vibrational Frequency Analysis: Once a stationary point on the potential energy surface is located, a vibrational frequency analysis is performed. A minimum energy structure (reactant or product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Illustrative Reaction Energetics
| Parameter | Illustrative Value (kcal/mol) | Description |
| Reactant Energy | 0.0 | Relative energy of the starting materials. |
| Transition State Energy | +25.3 | Energy barrier for the reaction to occur. |
| Product Energy | -10.8 | Relative energy of the final products. |
| Activation Energy (Forward) | +25.3 | Energy required to initiate the forward reaction. |
| Activation Energy (Reverse) | +36.1 | Energy required to initiate the reverse reaction. |
Prediction of Reactivity and Selectivity
Computational methods can provide valuable predictions about the reactivity and selectivity of this compound. These predictions are often based on the analysis of various chemical reactivity descriptors derived from electronic structure calculations.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Global Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity (ω): Describes the ability of the molecule to accept electrons.
Local Reactivity Descriptors: These are used to predict the most reactive sites within the molecule for nucleophilic and electrophilic attacks.
Fukui Functions: Indicate the change in electron density at a particular site when an electron is added or removed.
Molecular Electrostatic Potential (MEP): A color-coded map that shows the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Illustrative Reactivity Descriptors
| Descriptor | Illustrative Value | Interpretation |
| Chemical Potential (μ) | -4.35 eV | Indicates the molecule's tendency to donate electrons. |
| Global Hardness (η) | 2.85 eV | Suggests good stability. |
| Global Electrophilicity (ω) | 3.32 eV | Moderate electrophilic character. |
Conformation Analysis and Stereochemical Insights
The three-dimensional structure of this compound is not static. The thiomorpholine (B91149) ring can adopt different conformations, which can significantly impact its properties and biological activity.
Conformational Search: A systematic or stochastic conformational search is typically performed to identify the various low-energy conformations of the molecule. This can be done using molecular mechanics or quantum mechanical methods. For a six-membered ring like thiomorpholine, the most common conformations are the chair, boat, and twist-boat forms.
Energetic Analysis: The relative energies of the different conformers are calculated to determine their populations at a given temperature. The chair conformation is often the most stable for six-membered rings. mdpi.com The presence of substituents, such as the imino and oxide groups, can influence the relative stability of different conformers.
Stereochemical Implications: The conformational preferences can have important stereochemical implications, influencing how the molecule interacts with other molecules, such as biological receptors.
Illustrative Conformational Energies
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
| Chair | 0.00 | C-N-C-S: 55.2 |
| Twist-Boat | +5.8 | C-N-C-S: 30.1 |
| Boat | +7.2 | C-N-C-S: 0.5 |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules.
Simulation Setup: An MD simulation starts with a model of the molecule placed in a simulation box, often filled with solvent molecules like water. The interactions between all atoms are described by a force field.
Analysis of Trajectories: The simulation generates a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can reveal:
Conformational Dynamics: How the molecule transitions between different conformations.
Solvation Structure: How solvent molecules arrange themselves around the solute.
Intermolecular Interactions: The nature and strength of interactions, such as hydrogen bonds, with surrounding molecules. For this compound, the imino, oxide, and hydrochloride groups would be expected to form strong hydrogen bonds with polar solvents.
Illustrative Hydrogen Bond Analysis
| Donor-Acceptor Pair | Average Distance (Å) | Average Angle (°) | Occupancy (%) |
| N-H...O (water) | 2.85 | 165 | 85 |
| O...H-O (water) | 2.90 | 170 | 92 |
| Cl...H-O (water) | 3.10 | 172 | 95 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-iminothiomorpholine 1-oxide hydrochloride, and what challenges arise during cyclization?
- Methodological Answer : Synthesis typically involves oxidation of thiomorpholine derivatives followed by cyclization. For example, sulfoxide intermediates (e.g., α-chloro-o-tolyl methyl sulfide) are oxidized using agents like m-chloroperoxybenzoic acid to form sulfoxides, which undergo cyclization under controlled basic or acidic conditions . Challenges include isolating reactive intermediates (e.g., open-ring sulfoximine hemi-sulfate salts) and optimizing reaction times to prevent premature ring closure or decomposition. Prolonged basic conditions (>20–30 minutes) may favor free base formation over hydrochloride isolation .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer : Use a combination of NMR (to verify imine and oxide functional groups), mass spectrometry (for molecular weight confirmation), and HPLC (to assess purity). Reference standards certified under ISO/IEC 17043 or UKAS-accredited protocols ensure analytical validity . For hygroscopic or light-sensitive batches, conduct Karl Fischer titration for moisture analysis and UV-vis spectroscopy to monitor photodegradation .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to temperatures >25°C or humidity >60%, as decomposition products like HCl gas and nitrogen oxides may form . Pre-purge storage vials with inert gas (e.g., argon) to minimize oxidative side reactions .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?
- Methodological Answer : Contradictions often arise from pH-dependent hydrolysis rates. Conduct accelerated stability studies at varying pH (2–12) and temperatures (25–40°C). Use LC-MS to identify degradation byproducts (e.g., thiomorpholine derivatives or CO/CO₂) and quantify kinetics. Buffer systems with chelating agents (e.g., EDTA) can mitigate metal-catalyzed decomposition .
Q. What strategies are effective for optimizing the yield of this compound during scale-up?
- Methodological Answer : Scale-up requires precise control of stoichiometry during sulfoxidation and cyclization. Use inline FTIR to monitor sulfoxide intermediate formation in real time. For cyclization, employ a segmented flow reactor to maintain consistent basicity and temperature, reducing side reactions. Yields >70% are achievable with residence times <15 minutes .
Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?
- Methodological Answer : Preliminary toxicological data suggest acute toxicity via HCl release under physiological conditions. Conduct in vitro assays (e.g., MTT or LDH leakage) on cell lines (e.g., HepG2) to assess cytotoxicity. Compare with structurally related carcinogens like 4-nitroquinoline 1-oxide, which induce DNA alkylation, to identify potential metabolic pathways .
Q. What computational models predict the reactivity of this compound with oxidizing agents?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electron transfer mechanisms during oxidation. Parameters like HOMO-LUMO gaps and Fukui indices predict reactive sites. Validate models experimentally using cyclic voltammetry to measure redox potentials and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
